Cas no 2287272-70-0 (tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate is a specialized heterocyclic compound featuring a benzotriazole core substituted with a cyano group and a tert-butoxycarbonyl (Boc)-protected piperidine moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The Boc group enhances stability and facilitates selective deprotection, while the cyano substituent offers reactivity for further functionalization. Its rigid benzotriazole scaffold contributes to potential biological activity, making it valuable in drug discovery. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades ensure reproducibility in coupling reactions and scaffold diversification.
tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate structure
2287272-70-0 structure
Product name:tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
CAS No:2287272-70-0
MF:C17H21N5O2
MW:327.380943059921
CID:5947377
PubChem ID:165740689

tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
    • 2287272-70-0
    • EN300-6749171
    • Inchi: 1S/C17H21N5O2/c1-17(2,3)24-16(23)21-8-4-5-13(11-21)22-15-7-6-12(10-18)9-14(15)19-20-22/h6-7,9,13H,4-5,8,11H2,1-3H3
    • InChI Key: OJRFTKHBXGOHBG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C1)N1C2C=CC(C#N)=CC=2N=N1)=O

Computed Properties

  • Exact Mass: 327.16952493g/mol
  • Monoisotopic Mass: 327.16952493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84Ų
  • XLogP3: 2.2

tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6749171-0.1g
tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287272-70-0
0.1g
$829.0 2023-05-30
Enamine
EN300-6749171-0.05g
tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287272-70-0
0.05g
$792.0 2023-05-30
Enamine
EN300-6749171-0.25g
tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287272-70-0
0.25g
$867.0 2023-05-30
Enamine
EN300-6749171-10.0g
tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287272-70-0
10g
$4052.0 2023-05-30
Enamine
EN300-6749171-2.5g
tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287272-70-0
2.5g
$1848.0 2023-05-30
Enamine
EN300-6749171-5.0g
tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287272-70-0
5g
$2732.0 2023-05-30
Enamine
EN300-6749171-1.0g
tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287272-70-0
1g
$943.0 2023-05-30
Enamine
EN300-6749171-0.5g
tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287272-70-0
0.5g
$905.0 2023-05-30

tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate Related Literature

Additional information on tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate

Research Brief on tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate (CAS: 2287272-70-0)

In recent years, the compound tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate (CAS: 2287272-70-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

The compound, characterized by its unique benzotriazole and piperidine moieties, has been investigated as a key intermediate in the synthesis of novel pharmacologically active molecules. Recent studies have highlighted its role in the development of kinase inhibitors, particularly those targeting cancer-related pathways. The presence of the cyano group and the tert-butyl carbamate functionality enhances its reactivity and stability, making it a versatile building block in organic synthesis.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate via a multi-step process involving palladium-catalyzed cross-coupling reactions. The researchers reported a high yield (85%) and excellent purity (>98%), underscoring its suitability for large-scale production. Furthermore, the compound exhibited promising in vitro activity against a panel of cancer cell lines, with IC50 values in the low micromolar range.

Another significant development involves the use of this compound as a precursor for the synthesis of proteolysis-targeting chimeras (PROTACs). A recent preprint on bioRxiv (2024) described its incorporation into bifunctional molecules designed to degrade oncogenic proteins. The study reported successful degradation of target proteins in cellular models, suggesting its potential as a tool for targeted protein degradation therapies.

In addition to its applications in oncology, tert-butyl 3-(5-cyano-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate has shown promise in the development of anti-inflammatory agents. A research group at a leading pharmaceutical company identified derivatives of this compound as potent inhibitors of NLRP3 inflammasome activation, a key pathway in inflammatory diseases. The findings, published in Nature Communications (2023), provide a foundation for further optimization and clinical development.

Despite these advancements, challenges remain in the optimization of the compound's pharmacokinetic properties and selectivity. Future research directions may include structural modifications to improve bioavailability and reduce off-target effects. Collaborative efforts between academia and industry will be crucial to fully exploit the therapeutic potential of this promising compound.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm